(4-((4-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases . The compound also contains a methoxyphenyl group and a naphthyridinyl group, which could contribute to its biological activity.
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized from various cyclic or acyclic precursors . The methoxyphenyl and naphthyridinyl groups could potentially be introduced through functionalization reactions.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the methoxyphenyl group, and the naphthyridinyl group. The three-dimensional structure would be influenced by the stereochemistry of the pyrrolidine ring .Scientific Research Applications
Novel Heterocyclic System Synthesis
Research by Deady & Devine (2006) describes the synthesis of novel annulated products from aminonaphthyridinones, revealing the compound's role in creating new heterocyclic systems. Through a series of reactions, including Hofmann rearrangement and attempted Combes synthesis, they achieved the synthesis of a new heterocyclic system, demonstrating the compound's utility in expanding the variety of available heterocyclic compounds for further study (Deady & Devine, 2006).
Antiestrogenic Activity Study
A study conducted in 1979 by Jones et al. explored the synthesis and antiestrogenic activity of related compounds. They demonstrated potent antiestrogenic activity in both oral and subcutaneous administration in rats and mice, indicating the compound's potential for therapeutic applications in conditions sensitive to estrogen levels (Jones et al., 1979).
Imaging Agent for Parkinson's Disease
Wang et al. (2017) synthesized a related compound as a new potential PET agent for imaging LRRK2 enzyme in Parkinson's disease. Their synthesis process and the resulting high radiochemical yield and purity demonstrate the compound's potential as a diagnostic tool in neurodegenerative diseases (Wang et al., 2017).
Molecular Structure Analysis
Lakshminarayana et al. (2009) conducted a crystal and molecular structure analysis of a related compound, providing insight into its molecular characteristics and potential for further application in material science and pharmacology (Lakshminarayana et al., 2009).
Anticancer Activity
A novel naphthyridine derivative was studied by Kong et al. (2018) for its anticancer activity in human melanoma A375 cells. The compound induced necroptosis at low concentrations and apoptosis at high concentrations, suggesting its potential as a chemotherapeutic agent (Kong et al., 2018).
Mechanism of Action
properties
IUPAC Name |
[4-(4-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-14-5-10-17-19(24-15-6-8-16(27-2)9-7-15)18(13-22-20(17)23-14)21(26)25-11-3-4-12-25/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHGJFSYFLKTLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)OC)C(=O)N4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.